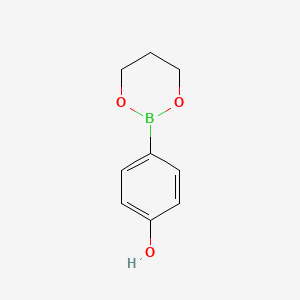

4-(1,3,2-Dioxaborinan-2-yl)phenol

Description

Significance and Research Context of Boronic Esters in Organic Synthesis

Boronic esters, which are derivatives of boronic acids, are a critically important class of compounds in organic synthesis. scbt.com Their stability and distinct reactivity make them indispensable tools for chemists. scbt.com A key application of boronic esters is in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds, which are fundamental to the construction of complex organic molecules. scbt.compharmiweb.com This reaction's versatility has made boronic esters essential intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and advanced materials. scbt.com

Compared to their corresponding boronic acids, boronic esters often exhibit greater stability and are more compatible with a broader range of reaction conditions, although the release of the boronic acid from the ester can sometimes necessitate harsh conditions. pharmiweb.comsigmaaldrich.com The ability of boronic esters to form reversible covalent bonds with diols is another significant feature, rendering them valuable in the development of sensors for detecting sugars and other biologically important molecules. scbt.com Furthermore, in materials science, boronic esters are employed in the creation of functionalized surfaces and smart materials like responsive polymers and hydrogels. scbt.com

Historical Perspective of 1,3,2-Dioxaborinanes in Synthetic Chemistry

The history of boron-containing compounds in chemistry dates back to the 19th century, with the first synthesis of a boronic acid reported in 1860. pharmiweb.com The development of organoboron chemistry has since seen considerable advancements, driven by the stability, low toxicity, and commercial availability of various boronic esters. researchgate.net Within this broader class, 1,3,2-dioxaborinane derivatives, characterized by their six-membered ring containing boron and two oxygen atoms, have emerged as significant players. ontosight.ai

The exploration of six-membered heterocyclic rings containing boron, such as diazaborines, began in the 1960s with investigations into their antimicrobial properties. nih.gov While distinct from dioxaborinanes, this early work on related boron heterocycles laid the groundwork for understanding the unique properties conferred by incorporating boron into cyclic structures. Over the decades, the synthesis and application of various boron-containing heterocycles have expanded significantly, with 1,3,2-dioxaborinanes and their derivatives now recognized for their utility as intermediates in catalysis and complex molecule synthesis. ontosight.ai

Current Research Landscape of 4-(1,3,2-Dioxaborinan-2-yl)phenol and Related Boronates

Current research continues to explore the diverse applications of this compound and other boronate esters. A primary area of focus remains their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. smolecule.com For instance, this compound can be coupled with organic halides to synthesize more complex molecules. smolecule.com

The broader family of boronate esters is also the subject of intensive investigation. For example, pinacol (B44631) esters of boronic acids are widely used due to their stability and ease of handling. researchgate.netchemicalbook.com Research is ongoing to develop new and more efficient methods for synthesizing boronate esters, including transition-metal-free approaches. researchgate.net

While specific biological activity studies on this compound are not extensively detailed in available literature, the general class of boron-containing compounds is known to interact with biological systems. smolecule.com The ability of the boron atom to form reversible covalent bonds with biomolecules makes these compounds interesting candidates for pharmacological research. smolecule.com

Below is a table summarizing key information about this compound and a related, commonly used boronate ester.

| Property | This compound | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (B1333624) |

| CAS Number | 1640035-73-9 chemsrc.comclearsynth.com | 269409-70-3 tcichemicals.com |

| Synonyms | This compound clearsynth.com | 2-(4-Hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4-Hydroxyphenylboronic Acid Pinacol Ester tcichemicals.com |

| Purity | 98.0% chemsrc.com | Not specified |

| Primary Application | Organic Synthesis Building Block smolecule.com | Not specified |

Structure

2D Structure

Properties

IUPAC Name |

4-(1,3,2-dioxaborinan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,11H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDVLLNEXMTXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1,3,2 Dioxaborinan 2 Yl Phenol

Direct Borylation Approaches for Phenol (B47542) Derivatives

Direct borylation methods involve the formation of a carbon-boron bond directly on the phenol aromatic ring or a derivative thereof. These approaches are highly valued for their efficiency and atom economy. The key borylating agent for the synthesis of the target compound via this route is 2,2'-Bi-1,3,2-dioxaborinane [B₂(pro)₂], the diboron (B99234) reagent derived from propane-1,3-diol.

Metal-Catalyzed Borylation of Aryl(pseudo)halides

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of C-B bonds. Palladium, nickel, and iridium complexes are particularly effective for the borylation of aromatic systems. The general strategy involves the reaction of a 4-substituted phenol, where the substituent is a halide (I, Br, Cl) or a pseudohalide (e.g., triflate), with a diboron reagent in the presence of a metal catalyst, a ligand, and a base.

Palladium-catalyzed borylation, often referred to as the Miyaura borylation, is a widely used and robust method for synthesizing arylboronic esters. beilstein-journals.orgorganic-chemistry.org The reaction typically involves the coupling of an aryl halide or triflate with a diboron reagent. nih.gov For the synthesis of 4-(1,3,2-Dioxaborinan-2-yl)phenol, a suitable starting material would be a 4-halophenol, such as 4-bromophenol (B116583) or 4-iodophenol (B32979).

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the aryl boronate ester and regenerate the active Pd(0) catalyst. organic-chemistry.org A variety of phosphine (B1218219) ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), have been shown to be effective in these transformations, enabling the borylation of even challenging substrates like aryl chlorides. nih.gov The reaction is typically carried out in an inert solvent like 1,4-dioxane (B91453) with a base, such as potassium acetate (B1210297) (KOAc) or a tertiary amine. nih.govnih.gov While many published procedures use bis(pinacolato)diboron (B136004) (B₂pin₂), the methodology is applicable to other diboron reagents like B₂(pro)₂. researchgate.net

Table 1: Representative Palladium-Catalyzed Borylation of Aryl Halides This table presents data for the synthesis of analogous pinacol (B44631) boronate esters to illustrate the general applicability and efficiency of the palladium-catalyzed method.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-Iodoanisole | PdCl₂(CH₃CN)₂ / SPhos | NEt₃ | 1,4-Dioxane | 0.5 | 94 | nih.gov |

| 4-Bromoanisole | PdCl₂(dppf) | KOAc | 1,4-Dioxane | 8 | 81 | organic-chemistry.org |

| 4-Chloroanisole | Pd(OAc)₂ / SPhos | KOAc | Toluene (B28343) | 2 | 84 | nih.gov |

| 4-Bromophenol | Pd(dba)₂ / DPEphos | Cs₂CO₃ | Toluene | 12 | 85 | beilstein-journals.org |

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions, including borylations. nih.gov Nickel catalysts can activate more challenging C–O bonds in phenol derivatives, such as mesylates or pivalates, in addition to aryl halides. nih.gov This allows for the use of a broader range of starting materials.

For instance, a nickel-catalyzed approach could involve the coupling of 4-chlorophenol (B41353) or a phenol derivative (e.g., phenyl methanesulfonate) with B₂(pro)₂. These reactions often employ Ni(0) precursors, such as Ni(COD)₂, with N-heterocyclic carbene (NHC) ligands like IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) or phosphine ligands. nih.gov The mechanism is analogous to the palladium-catalyzed pathway, proceeding through an oxidative addition/reductive elimination cycle. Nickel's ability to cleave strong C-F bonds also opens up possibilities for using fluorinated phenols as substrates. nih.gov

Table 2: Nickel-Catalyzed Borylation of Aryl(pseudo)halides This table shows examples of Ni-catalyzed borylation to produce pinacol esters, demonstrating the method's utility.

| Substrate | Catalyst/Ligand | Boron Source | Base | Yield (%) | Reference |

| 4-Anisole Mesylate | NiCl₂(PCy₃)₂ | B₂pin₂ | CsF | 85 | nih.gov |

| 4-Fluorotoluene | [Ni(IMes)₂] | B₂pin₂ | K(O-t-Bu) | 88 | nih.gov |

| 4-Chlorobenzonitrile | NiCl₂(dppp) | B₂nep₂ | Na₂CO₃ | 91 | nih.gov |

A more direct and atom-economical approach is the iridium-catalyzed direct C-H borylation of the phenol itself, which avoids the need for pre-functionalized aryl halides or pseudohalides. rsc.orgvanderbilt.edu These reactions typically employ an iridium(I) precatalyst, such as [Ir(OMe)(COD)]₂, and a bipyridine-type ligand. nih.gov The regioselectivity of the borylation (ortho, meta, or para) is highly dependent on the ligand, directing groups on the substrate, and the boron source. rsc.orgnih.gov

To achieve para-selectivity and synthesize this compound, steric hindrance at the ortho and meta positions of the starting phenol would typically direct the borylation to the para position. However, significant research has focused on ligand and substrate modifications to control selectivity. rsc.org For example, studies have shown that switching the borylating agent from the common B₂pin₂ to one derived from ethylene (B1197577) glycol (B₂eg₂) can dramatically alter the regioselectivity towards the ortho position due to electrostatic interactions between the substrate and the ligand-catalyst complex. nih.govmsu.edu This highlights that the choice of the diboron reagent, such as B₂(pro)₂, is a critical parameter in designing a selective synthesis.

Metal-Free Borylation Techniques, including Photolytic Conditions

In recent years, metal-free borylation methods have gained traction as more sustainable alternatives. These techniques often proceed via radical mechanisms, initiated by light (photolysis) or other means. Photochemical borylation can be achieved by irradiating a mixture of an aryl halide and a diboron reagent, sometimes in the presence of a photosensitizer or a base. These reactions can proceed under mild, room-temperature conditions and often exhibit excellent functional group tolerance. The mechanism typically involves the formation of an aryl radical from the aryl halide, which is then trapped by the diboron reagent to form the C-B bond.

Boronic Acid Esterification for this compound Synthesis

An alternative and highly convergent route to the title compound is the direct esterification of 4-hydroxyphenylboronic acid with propane-1,3-diol. This method is a classical condensation reaction that forms the six-membered dioxaborinane ring.

The synthesis of the starting material, 4-hydroxyphenylboronic acid, is well-established. It can be prepared, for example, via the Miyaura borylation of 4-bromophenol followed by hydrolysis of the resulting ester, or through the reaction of a Grignard reagent derived from a protected 4-bromophenol with a trialkyl borate (B1201080), followed by acidic workup.

The esterification reaction itself is typically carried out by heating the boronic acid and the diol in a solvent that allows for the azeotropic removal of water, such as toluene or benzene (B151609), using a Dean-Stark apparatus. google.com This drives the equilibrium towards the formation of the boronic ester. The reaction can often be performed without a catalyst, although acid catalysts can sometimes be employed. The process is generally high-yielding and purification is often straightforward. This method provides a reliable and scalable pathway to this compound from readily available precursors.

Condensation Reactions with 1,3-Propanediol (B51772) Derivatives

The most direct route to forming the 1,3,2-dioxaborinane ring of the target compound is through the condensation of a suitable boronic acid precursor with 1,3-propanediol. This reaction is an equilibrium process where water is eliminated to form the stable six-membered cyclic ester.

The primary precursor for this reaction is 4-hydroxyphenylboronic acid. The hydroxyl group of the boronic acid condenses with the two hydroxyl groups of 1,3-propanediol. The formation of cyclic boronic esters from boronic acids and diols is a well-established transformation in organic chemistry. rsc.org These reactions are typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation. The stability of the resulting six-membered dioxaborinane ring is a key thermodynamic driving force for the reaction.

The general reaction is as follows:

Figure 1: Condensation of 4-hydroxyphenylboronic acid with 1,3-propanediol.

This method is advantageous due to its atom economy and the commercial availability of both 4-hydroxyphenylboronic acid and 1,3-propanediol. The latter is also recognized as a bio-renewable platform chemical, which can be produced through fermentation processes. qub.ac.uk

Specific Reagents and Catalysts Employed in Esterification

While the condensation can sometimes proceed without a catalyst, particularly with the removal of water, certain reagents and catalysts can be employed to enhance the reaction rate and efficiency.

Boric acid itself can serve as a catalyst for the esterification of carboxylic acids containing α-hydroxy groups, and similar principles can apply to the formation of boronic esters. researchgate.net More commonly, acid catalysts such as p-toluenesulfonic acid (PTSA) are used to facilitate the dehydration process. researchgate.net The key to an efficient esterification is the effective removal of water, which shifts the equilibrium towards the product. This is often achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.

Some boronic and boric acids are known to catalyze direct dehydrative esterification, although the substrates for efficient direct reactions are often limited to carboxylic acids with an additional coordinating group, like an α-hydroxy group. researchgate.net

| Reagent/Catalyst | Function | Typical Conditions |

| 1,3-Propanediol | Diol source for esterification | Reactant |

| 4-Hydroxyphenylboronic acid | Boronic acid precursor | Reactant |

| Toluene/Benzene | Solvent | Forms an azeotrope with water for removal |

| p-Toluenesulfonic acid (PTSA) | Acid catalyst | Catalytic amount |

| Boric Acid | Potential catalyst | Catalytic amount researchgate.net |

Table 1: Reagents and Catalysts for Esterification.

Multi-Step Synthetic Routes to this compound Precursors

The synthesis of the direct precursor, 4-hydroxyphenylboronic acid, or other related intermediates often requires multi-step synthetic sequences. These routes involve the strategic introduction of the boronic acid or boronic ester functionality onto a phenolic ring system.

Strategies Involving Functional Group Transformations

Functional group interconversion is a cornerstone of synthesizing the necessary precursors for this compound. These strategies often begin with a more readily available substituted phenol.

A primary strategy involves the borylation of a halogenated phenol. For instance, 4-bromophenol or 4-iodophenol can serve as a starting material. The carbon-halogen bond provides a reactive site for the introduction of a boron-containing group. chemicalbook.comorganic-chemistry.org The phenolic hydroxyl group may need to be protected during certain reaction steps to prevent unwanted side reactions, followed by a deprotection step.

Another approach involves the transformation of other functional groups. For example, an aniline (B41778) derivative (e.g., 4-aminophenol) could potentially be converted to a diazonium salt, which can then undergo a Sandmeyer-type reaction to introduce a boronic acid group, although this is less common than metal-catalyzed methods. The manipulation of boronic esters themselves is also a key strategy; they can be transformed into a wide range of functional groups, including hydroxyls, amines, and halides, showcasing their versatility in synthetic chemistry. rsc.org

Sequential Reaction Schemes for Aromatic Boronic Esters

The construction of aromatic boronic esters often relies on well-defined, sequential reaction schemes, with transition-metal-catalyzed cross-coupling reactions being particularly prominent.

One of the most powerful and widely used methods is the Miyaura borylation . This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). chemicalbook.comorganic-chemistry.org For instance, 4-bromophenol can be reacted with B₂pin₂ in the presence of a palladium catalyst and a base to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (B1333624) (the pinacol ester analog). This pinacol ester can then potentially undergo transesterification with 1,3-propanediol to give the desired product, or the boronic acid can be generated by hydrolysis and then re-esterified.

A typical Miyaura borylation sequence is detailed below:

| Step | Reaction | Key Reagents | Purpose |

| 1 | Borylation of Aryl Halide | 4-Bromophenol, Bis(pinacolato)diboron (B₂pin₂) | Forms the C-B bond, creating the boronic ester. chemicalbook.com |

| Catalyst System | Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Catalyzes the cross-coupling reaction. chemicalbook.com | |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent and facilitates the catalytic cycle. chemicalbook.com | |

| Solvent | Dioxane | Anhydrous solvent for the reaction. chemicalbook.com | |

| 2 | (Optional) Transesterification | 4-(Pinacolato)phenol, 1,3-Propanediol | Exchanges the pinacol group for the propanediol (B1597323) group. |

Table 2: Sequential Miyaura Borylation Route.

Alternative sequential strategies include the reaction of organometallic reagents with borate esters. An aryl halide (e.g., a protected 4-bromophenol) can be converted into an organolithium or Grignard reagent. This nucleophilic species then reacts with a trialkyl borate, such as trimethyl borate B(OMe)₃. Subsequent acidic workup hydrolyzes the intermediate to afford the boronic acid, which can then be esterified with 1,3-propanediol. organic-chemistry.orgmdpi.com This sequence allows for the formation of the carbon-boron bond through a different mechanistic pathway compared to catalytic borylation. mdpi.com

Reactivity and Mechanistic Investigations of 4 1,3,2 Dioxaborinan 2 Yl Phenol

Participation in Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org 4-(1,3,2-Dioxaborinan-2-yl)phenol serves as an effective organoboron partner in these transformations.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgyoutube.com This step is often the rate-determining step, and the reactivity of the halide decreases in the order I > Br > Cl. libretexts.org

Transmetalation: The organoboron reagent, in this case, this compound, must be activated by a base. organic-chemistry.orgyoutube.com This activation enhances the nucleophilicity of the organic group on the boron atom, facilitating the transfer of this group to the palladium(II) center. This exchange of organic moieties is known as transmetalation. youtube.comyoutube.com

Reductive Elimination: The final step is the reductive elimination from the resulting diorganopalladium(II) complex. This step forms the new carbon-carbon bond (R¹-R²) and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | A Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) complex. |

| Transmetalation | The organic group from the boronic ester is transferred to the Pd(II) complex, typically assisted by a base. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst. |

The choice of catalyst and associated ligands is crucial for the success and efficiency of the Suzuki-Miyaura coupling.

Palladium Catalysts: Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions. libretexts.org Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.org The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precursor. wikipedia.org

Nickel Catalysts: While palladium remains the dominant catalyst, nickel-based catalysts have emerged as a more cost-effective and abundant alternative. youtube.comnih.gov Nickel catalysts can be particularly effective for the coupling of less reactive aryl chlorides. muni.cz

Ligands: Ligands play a critical role in stabilizing the metal catalyst, influencing its reactivity, and preventing the formation of inactive palladium black. yonedalabs.com Electron-rich and bulky phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and SPhos, are commonly employed. libretexts.orgnih.gov These ligands facilitate the oxidative addition and reductive elimination steps. wikipedia.orglibretexts.org N-heterocyclic carbenes (NHCs) have also gained prominence as highly effective ligands due to their strong electron-donating ability and steric bulk. wikipedia.org The structure of the ligand can significantly impact the stereochemical outcome of the reaction. nih.gov

Table 2: Common Catalysts and Ligands in Suzuki-Miyaura Coupling

| Catalyst/Ligand | Role and Characteristics |

| **Palladium(II) acetate (Pd(OAc)₂) ** | Common palladium precursor, reduced in situ to active Pd(0). |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | A pre-formed Pd(0) catalyst with phosphine ligands. |

| Nickel Catalysts | A cost-effective alternative to palladium, particularly for less reactive substrates. youtube.comnih.gov |

| Triphenylphosphine (PPh₃) | A widely used, relatively simple phosphine ligand. |

| SPhos | A bulky and electron-rich phosphine ligand that promotes high catalytic activity. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong electron-donating ligands that can enhance catalyst performance. wikipedia.org |

The selection of an appropriate base and solvent system is critical for achieving high yields and reaction rates in Suzuki-Miyaura couplings.

Bases: A base is essential for the activation of the organoboron reagent, making it more nucleophilic for the transmetalation step. organic-chemistry.orgyoutube.com Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃). youtube.comresearchgate.net The choice of base can influence the reaction outcome, and in some cases, a mixture of bases may be beneficial. acs.org For substrates with base-sensitive functional groups, milder bases like potassium fluoride (B91410) (KF) can be employed. organic-chemistry.org

Table 3: Common Bases and Solvents in Suzuki-Miyaura Coupling

| Base | Solvent | Rationale/Application |

| Potassium Carbonate (K₂CO₃) | 1,4-Dioxane (B91453)/Water | A standard and effective combination for many Suzuki couplings. |

| Cesium Carbonate (Cs₂CO₃) | Tetrahydrofuran (THF)/Water | A stronger base that can be effective for challenging couplings. |

| Potassium Phosphate (K₃PO₄) | Toluene (B28343)/Water | Often used for couplings involving sterically hindered substrates. |

| Potassium Fluoride (KF) | Anhydrous Solvents | A milder base suitable for substrates with base-sensitive functional groups. organic-chemistry.org |

This compound can be coupled with a wide range of organic electrophiles.

Aryl Halides: The most common coupling partners are aryl halides. The reactivity generally follows the order of aryl iodide > aryl bromide > aryl chloride, reflecting the bond strength of the carbon-halogen bond. libretexts.org Specialized catalyst systems have been developed to enable the efficient coupling of the less reactive but more readily available aryl chlorides. nih.gov

Methoxyarenes: While less common, the direct coupling of methoxyarenes as electrophiles in Suzuki-Miyaura reactions is an area of active research. These reactions typically require more forcing conditions and specialized catalytic systems to cleave the strong C-O bond.

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a diverse array of biaryl compounds, which are important structural motifs in pharmaceuticals and materials science. nih.gov

Other Metal-Catalyzed Coupling Reactions

Besides the Suzuki-Miyaura reaction, this compound and similar organoboron compounds can potentially participate in other metal-catalyzed cross-coupling reactions, although these are less frequently reported for this specific compound. These can include:

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. muni.cz

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net

The development of new catalytic systems continues to expand the scope of cross-coupling reactions, offering alternative pathways for the synthesis of complex organic molecules.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key functional group that can undergo a variety of chemical reactions. These transformations can be broadly categorized into reactions where the hydroxyl group directs a reaction at another site on the molecule and reactions that directly modify the hydroxyl group itself.

While specific studies on hydroxyl-directed coupling reactions for this compound are not extensively documented, the principle is well-established for related phenolic boronic esters. The hydroxyl group, particularly when deprotonated to an alkoxide, can act as a directing group in transition metal-catalyzed cross-coupling reactions. This directing effect can influence the regioselectivity of reactions on the aromatic ring. For instance, in related systems, a hydroxyl group positioned ortho to a boronic ester can facilitate reactions at the carbon atom bearing the boron, potentially through the formation of a transient palladium alkoxide that brings the catalyst into proximity with the reactive site.

This directing effect is particularly useful in substrates that contain multiple potential reaction sites. By coordinating to the catalyst, the hydroxyl group can favor the reaction at the adjacent boronic ester over other competing sites. This strategy can lead to highly regioselective carbon-carbon or carbon-heteroatom bond formations.

The phenolic hydroxyl group of this compound can be readily derivatized through various common organic transformations. These reactions are important for modifying the properties of the molecule, for introducing new functional groups, or for protecting the hydroxyl group during subsequent reaction steps. Common derivatization reactions include:

Etherification: The phenolic hydroxyl group can be converted into an ether by reaction with an alkyl halide or a sulfonate ester in the presence of a base. The choice of base and solvent is crucial to avoid the degradation of the dioxaborinane ring.

Esterification: Reaction with an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine, will convert the phenol (B47542) into the corresponding ester.

Protection: The hydroxyl group can be protected with a variety of protecting groups, such as silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl), to prevent it from interfering with subsequent reactions. The choice of protecting group will depend on the stability required and the conditions for its eventual removal.

These derivatization reactions allow for the fine-tuning of the molecule's reactivity and its incorporation into more complex synthetic pathways.

Stability and Degradation Pathways of the Dioxaborinane Ring

The stability of the 1,3,2-dioxaborinane ring is a critical factor in the application of this compound in organic synthesis. The ring's stability is influenced by several factors, including the pH of the medium, temperature, and the presence of oxidizing agents.

The 1,3,2-dioxaborinane ring, like other boronic esters, is susceptible to hydrolysis, which cleaves the B-O bonds and releases the free boronic acid and 1,3-propanediol (B51772). The rate of this hydrolysis is highly dependent on the pH of the solution.

| Condition | Relative Stability of Dioxaborinane Ring | Primary Degradation Product |

|---|---|---|

| Acidic (e.g., pH < 4) | Low | 4-Hydroxyphenylboronic acid and 1,3-Propanediol |

| Neutral (e.g., pH 6-8) | High | Minimal degradation |

| Basic (e.g., pH > 9) | Low | 4-Hydroxyphenylboronic acid and 1,3-Propanediol |

The thermal stability of this compound is an important consideration for its storage and use in reactions that require heating. While specific studies on the thermal decomposition of this compound are scarce, related silyl-protected dioxaborinanes have been shown to be stable for extended periods on the bench-top. However, unprotected dioxaborinanes may be less stable. High temperatures can potentially lead to the degradation of the dioxaborinane ring or other side reactions.

The boronic ester functionality is also sensitive to oxidation. Strong oxidizing agents can cleave the carbon-boron bond to yield the corresponding phenol. This reactivity can be exploited synthetically but must also be considered as a potential degradation pathway if the boronic ester functionality needs to be preserved during a reaction sequence involving oxidants. The phenolic hydroxyl group can also be susceptible to oxidation, which could lead to the formation of quinone-type structures under certain conditions.

| Stressor | Potential Degradation Pathway | Considerations for Handling and Reaction Design |

|---|---|---|

| Elevated Temperature | Decomposition of the dioxaborinane ring or other side reactions. | Store at cool temperatures. Use the lowest effective temperature for reactions. |

| Oxidizing Agents | Cleavage of the C-B bond to form the corresponding phenol. Oxidation of the phenolic hydroxyl group. | Avoid strong oxidizing agents if the boronic ester is to be retained. |

Advanced Applications of 4 1,3,2 Dioxaborinan 2 Yl Phenol in Chemical Science

Role as a Versatile Building Block in Complex Molecular Architectures

The unique structure of 4-(1,3,2-Dioxaborinan-2-yl)phenol positions it as a key intermediate in the construction of intricate molecular frameworks. Its utility stems from the presence of two distinct reactive sites: the phenol (B47542) hydroxyl group and the carbon-boron bond of the dioxaborinane ring. This dual functionality allows for sequential or orthogonal chemical reactions, enabling the assembly of complex structures. The boronic ester is particularly prized for its role in palladium-catalyzed cross-coupling reactions, providing a reliable method for forming carbon-carbon bonds. This capability is fundamental to modern synthetic organic chemistry, where the precise construction of molecular scaffolds is paramount. The compound serves as a stable and easily handled precursor to 4-hydroxyphenylboronic acid, which is often less stable.

A primary application of this compound is in the synthesis of biaryl compounds. Biaryls are structural motifs found in a vast array of natural products, pharmaceuticals, and advanced materials. cam.ac.uk The Suzuki-Miyaura cross-coupling reaction is the most prominent method for this transformation, wherein the boronic ester of this compound reacts with an aryl halide or triflate in the presence of a palladium catalyst and a base. This reaction is highly efficient and tolerant of a wide variety of functional groups, making it a cornerstone of modern organic synthesis. cam.ac.uk The use of this reagent allows for the direct introduction of a 4-hydroxyphenyl group, a common substructure in biologically active molecules and functional materials. The synthesis of biaryls, including those with significant steric hindrance, is a challenging task that has been advanced by the development of new coupling methodologies. cam.ac.uk

Table 1: Generalized Suzuki-Miyaura Reaction for Biaryl Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Application |

| This compound | Aryl Halide (Ar-X) | Pd(PPh₃)₄ / Na₂CO₃ | 4-Hydroxybiphenyl Derivative (Ar-Ph-OH) | Pharmaceutical and material precursors |

The construction of extended polyaromatic systems is another area where this compound and its analogs are instrumental. These larger, often rigid structures are of great interest for their unique electronic and photophysical properties, finding use in applications such as organic light-emitting diodes (OLEDs) and covalent organic frameworks (COFs). Similar building blocks, like 2,2'-(1,2-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), are used to synthesize rigid ligands and link aromatic units like anthracene. ossila.com The ortho-positioning of the boronic esters in such molecules provides an ideal geometry for chelation to metal centers or for creating specific molecular architectures. ossila.com The ability of this compound to participate in iterative cross-coupling reactions, combined with the reactivity of its phenol group, allows for the programmed assembly of complex, multi-component polyaromatic systems.

Applications in Medicinal Chemistry and Pharmaceutical Development

In the fields of medicinal chemistry and drug discovery, phenolic compounds are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov The functionalization of natural phenols is a key strategy to enhance their bioactivity and develop new therapeutic agents. nih.gov this compound serves as a critical tool in this endeavor, enabling the precise incorporation of the 4-hydroxyphenyl moiety into drug candidates.

This compound is a valuable precursor for a wide range of bioactive molecules. The 4-hydroxyphenyl unit is a common feature in many pharmaceuticals and natural products. By using this compound in Suzuki-Miyaura coupling reactions, medicinal chemists can efficiently synthesize libraries of compounds containing this key pharmacophore for biological screening. For instance, the synthesis of various bisphenols, which are important monomers for polymers and resins, involves the condensation of phenols with other compounds. google.com The principles of coupling phenols are central to creating complex structures with potential bioactivity. nih.gov

Table 2: Examples of Bioactive Scaffolds Derived from Phenolic Precursors

| Precursor Type | Resulting Scaffold | Potential Biological Activity |

| Functionalized Phenols | Hybrid Phenol-Benzofuroxan Molecules | Anticancer, Antimicrobial mdpi.com |

| Phenolic Acids | Substituted Cinnamic Acid Derivatives | Tyrosinase Inhibitors nih.gov |

| Dihydroxyphenols | Resveratrol Analogs | Antioxidant, Cardioprotective nih.gov |

A key goal in drug design is to modify existing molecules to improve their efficacy, selectivity, or pharmacokinetic properties. The strategic introduction of a hydroxyphenyl group can significantly enhance biological activity by providing a site for hydrogen bonding with target proteins or by altering the electronic properties of the molecule. Research has shown that creating hybrid molecules by combining different pharmacophores can lead to synergistic effects. mdpi.com For example, hybrid systems combining sterically hindered phenols with dinitrobenzofuroxan fragments have demonstrated high cytotoxicity against several human cancer cell lines, including duodenal, breast, and cervical carcinoma. mdpi.com This activity was associated with the induction of apoptosis and an increase in reactive oxygen species (ROS) production. mdpi.com The initial phenols themselves showed some cytotoxicity, but the hybrid compounds were significantly more potent, highlighting the power of this design strategy. mdpi.com

Table 3: Research Findings on Enhanced Biological Activity

| Compound Class | Key Finding | Mechanism of Action | Reference |

| Phenol-Benzofuroxan Hybrids | High cytotoxicity against HuTu 80, MCF-7, and HeLa cancer cell lines. | Induction of apoptosis via the mitochondrial pathway; increased ROS production. | mdpi.com |

| Thymol Derivatives | 2-Isopropoxy-1-isopropyl-4-methylbenzene showed enhanced antibacterial activity over thymol. | Not specified. | nih.gov |

| Carvacrol Derivatives | 4-Chlorocarvacrol was much more effective against P. aeruginosa than carvacrol. | Not specified. | nih.gov |

Contributions to Materials Science

The utility of this compound extends into materials science, where the synthesis of well-defined functional polymers and materials is crucial. Its bifunctional nature allows it to act as a monomer or a cross-linking agent in the production of advanced materials. The boronic ester group facilitates the formation of robust C-C bonds via cross-coupling to build polymer backbones, while the phenol group offers a site for further functionalization, polymerization (e.g., to form polyethers or polyesters), or attachment to surfaces. Analogs such as 2,2'-(1,2-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are used to create ligands for highly efficient photoluminescent metal complexes. ossila.com A platinum complex synthesized with such a ligand demonstrated a high external quantum efficiency, a critical parameter for OLEDs. ossila.com This highlights the potential for boronic ester-functionalized phenols to serve as building blocks for high-performance electronic and optical materials.

Synthesis of Advanced Materials, Polymers, and Coatings

The unique structure of this compound, which combines a reactive phenolic group with a dioxaborinane moiety, suggests its potential as a versatile building block in materials science. The boron atom, in particular, can participate in various chemical interactions, making it a candidate for creating novel polymers and coatings. However, detailed studies specifically utilizing this compound are not widely reported in peer-reviewed literature.

Much of the available research in this area focuses on a closely related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (B1333624), which features a pinacol-protected boronic ester. This derivative is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and synthesize a variety of functional biaryl compounds. biosynth.comnih.gov These reactions are fundamental in the development of conjugated polymers with specific electronic and optical properties.

Boron-containing polymers, in general, are a significant area of research, with applications in supported catalysts, luminescent materials, and as ceramic precursors. rsc.org The synthesis of these polymers can be achieved through the direct polymerization of boron-containing monomers or by post-polymerization modification. rsc.org The dynamic nature of boronic ester bonds is particularly interesting for the development of self-healing and reprocessable materials, known as vitrimers. mdpi.comresearchgate.net These materials can reversibly change their network topology through bond exchange reactions, allowing for repair and recycling. mdpi.comrsc.org

Although direct evidence for the use of this compound in coatings is scarce, phenol derivatives are known to be used as UV absorbers in paints and other coatings to improve their stability against radiation. researchgate.net

Development of Functional Organic Materials

The development of functional organic materials often relies on the precise design and synthesis of molecular building blocks. Functionalized phenols are of great interest due to their wide presence in natural products and their utility as intermediates in the synthesis of agrochemicals and other functional materials. chemistryviews.orgnih.govnih.gov

The primary application of this compound in organic synthesis is as a versatile building block. smolecule.com The dioxaborinane group can readily participate in Suzuki-Miyaura cross-coupling reactions with various organic halides to introduce complex functionalities. smolecule.com For instance, it can be used to synthesize substituted biphenyls, which are core structures in many functional materials.

Boronic acid-containing polymers have also been explored for their responsive nature, particularly in biomedical applications like glucose sensing and drug delivery. researchgate.netrsc.org The ability of boronic acids to form reversible covalent bonds with diols is a key feature in these applications. rsc.org While these studies primarily use other boronic acid derivatives, the underlying chemical principles could potentially be applied to polymers derived from this compound.

Derivatives and Analogs of 4 1,3,2 Dioxaborinan 2 Yl Phenol

Structure-Reactivity Relationships in Related Boronic Esters

The reactivity of organoboron compounds is intrinsically linked to the nature of the boronic ester. The diol used to protect the boronic acid plays a crucial role in the stability and reactivity of the resulting ester.

A common class of boronic esters used in organic synthesis are pinacol (B44631) boronates, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (B1333624). tcichemicals.comnih.govnih.gov These are five-membered ring structures formed from the reaction of a boronic acid with pinacol. In contrast, 4-(1,3,2-dioxaborinan-2-yl)phenol contains a six-membered dioxaborinane ring, typically formed from 1,3-propanediol (B51772).

Stability and Reactivity:

Six-membered boronic esters derived from 1,3-diols, like the dioxaborinane ring in this compound, are generally considered to be thermodynamically more stable than their five-membered dioxaborolane counterparts, such as pinacol boronates. researchgate.net

Despite their thermodynamic stability, pinacol boronates can be less reactive in certain reactions, such as the Suzuki-Miyaura coupling. The steric bulk from the four methyl groups on the pinacol-derived ring can hinder the approach to the boron atom. nih.gov

The electronic properties of the diol also affect reactivity. Electron-rich esters can lead to increased rates of transmetalation in cross-coupling reactions compared to the parent boronic acid. nih.gov

Pinacol boronates are known to be somewhat sensitive to hydrolysis, which can lead to product loss during aqueous workups or chromatography. researchgate.net The greater stability of the six-membered dioxaborinane ring can offer an advantage in this regard. rsc.org

Table 5.1.1: Comparison of Dioxaborinane and Pinacol Boronate Esters

| Feature | This compound | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

| Ring Structure | Six-membered dioxaborinane | Five-membered dioxaborolane (pinacol-derived) |

| Parent Diol | 1,3-Propanediol (typically) | Pinacol (2,3-dimethyl-2,3-butanediol) |

| Steric Hindrance | Generally lower | Higher due to four methyl groups nih.gov |

| Thermodynamic Stability | Generally higher researchgate.net | Generally lower researchgate.net |

| Reactivity in Coupling | Can be more reactive due to less steric bulk | Can be less reactive due to steric hindrance nih.gov |

The position of the dioxaborinane group on the aromatic ring significantly impacts the synthetic applications of the molecule.

2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde : This ortho-substituted isomer is a valuable building block in organic synthesis. The aldehyde group can undergo various transformations such as oxidation to a carboxylic acid or reduction to an alcohol. The boronic ester functionality is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The close proximity of the aldehyde and boronic ester groups can also be exploited in tandem or sequential reactions.

3-(1,3,2-Dioxaborinan-2-yl)phenol : In this meta-substituted isomer, the electronic influence of the hydroxyl group on the boronic ester is different from the para-substituted title compound. This can affect its reactivity in cross-coupling reactions. Like its isomers, it serves as a precursor to a variety of substituted phenols and biaryls.

Functionalized Dioxaborinane Derivatives

Further functionalization of either the aryl ring or the dioxaborinane ring can fine-tune the properties and reactivity of the parent compound.

Introducing additional substituents to the phenolic ring of this compound can modulate its electronic properties and provide handles for further chemical transformations.

Electronic Effects : Electron-donating groups on the aryl ring generally increase the electron density on the boron atom, which can influence its Lewis acidity and reactivity in transmetalation steps. Conversely, electron-withdrawing groups decrease electron density, making the boron atom more electrophilic. rsc.org This can affect reaction rates and yields in cross-coupling reactions.

Synthetic Handles : Functional groups like aldehydes, ketones (e.g., 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone), or halogens can be introduced to the aryl ring. sigmaaldrich.com These groups can then participate in a wide range of subsequent chemical reactions, allowing for the construction of complex molecules. nih.govresearchgate.netnih.gov For instance, an aldehyde group can be used for Wittig reactions or reductive aminations, while a halogen can participate in another cross-coupling reaction.

The 1,3-diol used to form the dioxaborinane ring can be varied to alter the properties of the resulting boronic ester.

Substituted Diols : Using substituted 1,3-diols, such as 2,2-dimethyl-1,3-propanediol (neopentyl glycol), can increase the steric bulk around the boron atom. This can enhance the stability of the boronic ester, making it more robust and easier to handle, though it may also decrease reactivity in some cases. nih.gov

Chiral Diols : Employing chiral 1,3-diols allows for the synthesis of chiral boronic esters. These can be used in asymmetric synthesis to control the stereochemical outcome of reactions.

Heteroatom-containing Diols : Diols containing other heteroatoms, such as diethanolamine (B148213) derivatives, can form bicyclic structures with an intramolecular dative bond from the nitrogen to the boron atom. researchgate.net This creates a tetracoordinate boron center, which significantly increases the hydrolytic stability of the compound. researchgate.net These "dioxazaborocane" adducts have been shown to be effective in chemical transformations and can be considered a fluoride-free alternative to organotrifluoroborate salts. researchgate.net

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The traditional synthesis of aryl boronic acids and their esters often relies on methods that require harsh conditions or expensive, and sometimes toxic, reagents, such as the use of organolithium or Grignard reagents. mdpi.compku.edu.cn The development of more sustainable synthetic pathways is a critical area of future research. The focus is on improving atom economy, reducing waste, and utilizing milder, more environmentally benign conditions.

Key areas of investigation include:

Transition-Metal-Catalyzed C-H Borylation: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials like aryl halides. mdpi.com Research into iridium-catalyzed borylation, for example, offers a pathway to install the boronic ester group directly onto the aromatic ring of phenol (B47542), potentially reducing the number of synthetic steps. acs.org A significant challenge is achieving high regioselectivity, particularly ensuring exclusive para-substitution to yield the desired isomer.

Metal-Free Borylation: To circumvent the use of precious and potentially contaminating transition metals, metal-free synthetic routes are highly desirable. pku.edu.cn One promising approach involves the conversion of arylamines to aryl boronates. pku.edu.cn This method uses inexpensive and readily available starting materials and can be performed under mild, aerobic conditions at room temperature. pku.edu.cn Adapting this Sandmeyer-type borylation to a substituted aminophenol precursor could provide a greener route to 4-(1,3,2-Dioxaborinan-2-yl)phenol.

Use of Greener Solvents and Catalysts: Future syntheses will likely move towards using water or other environmentally friendly solvents. organic-chemistry.org The development of micellar catalysis, for instance, enables efficient borylation of aryl halides in water, simplifying product isolation and reducing organic solvent waste. organic-chemistry.org

| Synthetic Strategy | Precursor | Key Advantages | Key Challenges |

| Grignard/Organolithium | Aryl Halides | Well-established, versatile | Requires harsh anhydrous conditions, limited functional group tolerance mdpi.compku.edu.cn |

| Pd-catalyzed Borylation | Aryl Halides/Chlorides | High efficiency, good functional group tolerance nih.govresearchgate.net | Cost and potential toxicity of palladium catalyst, need for specific ligands nih.gov |

| Ir-catalyzed C-H Borylation | Arenes (e.g., Phenol) | High atom economy, fewer synthetic steps | Catalyst cost, controlling regioselectivity acs.org |

| Metal-Free Diazotization | Arylamines | Inexpensive starting materials, mild conditions, no metal contamination pku.edu.cn | Generation of diazonium intermediates, potential side reactions |

Exploration of Novel Catalytic Systems for Derivatization

The primary utility of this compound lies in its role as a coupling partner in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. While palladium catalysts are standard, there is a continuous drive to develop novel catalytic systems that offer broader scope, higher efficiency, and the ability to couple more challenging substrates.

Future research in this area includes:

Advanced Palladium Catalysts: New generations of palladium catalysts are being designed to couple traditionally difficult substrates, such as aryl chlorides, which are more economical than bromides or iodides. nih.govcancer.gov Catalyst systems incorporating specialized phosphine (B1218219) ligands have shown high activity for coupling challenging combinations, even in complex environments like on a DNA-template. nih.govacs.org

Copper-Catalyzed Couplings: Copper offers a less expensive and more abundant alternative to palladium. Recently, general copper catalytic systems have been developed for the Suzuki-Miyaura cross-coupling of unactivated alkyl halides with arylboron reagents. acs.org Applying such systems to couple this compound with alkyl partners would significantly expand its synthetic utility.

Coupling of Pseudohalides: Expanding the scope beyond halides, versatile catalyst systems are being developed for the coupling of aryl tosylates and mesylates. nih.gov This allows for the use of a wider range of starting materials, as phenols can be readily converted to these sulfonate esters. This would enable the phenolic hydroxyl group of this compound itself to be used as a handle for further functionalization after an initial coupling reaction.

Expansion of Applications in Emerging Fields

The unique structure of this compound, featuring a reactive boronic ester and a functional phenol group, makes it an attractive building block for advanced materials and biomedical applications. The reversible covalent nature of the boronic ester bond is a key feature driving this expansion. researchgate.net

Emerging application areas include:

Smart Polymers and Vitrimers: Boronic esters can form dynamic covalent bonds, which are essential for creating self-healing materials and vitrimers—a class of polymers that combines the properties of thermosets and thermoplastics, making them reprocessable and recyclable. researchgate.netmdpi.com The diol-boronic acid equilibrium can be exploited to create dynamically cross-linked polymer networks. mdpi.com The phenolic group on the compound could be used for polymerization or to impart specific properties to the final material.

Biomedical Materials: Boronic acid-containing materials are being heavily investigated for biomedical uses. acs.org Their ability to bind with diols, such as those found in sugars, makes them ideal for glucose-responsive systems for insulin (B600854) delivery. researchgate.net They are also used to create self-healing hydrogels for 3D cell culture, tissue engineering, and drug delivery applications. researchgate.netacs.org The phenolic moiety could serve as an antioxidant or a site for bioconjugation.

Pharmaceuticals and Prodrugs: Boronic acids and their esters are recognized for their potential in medicinal chemistry, with several FDA-approved drugs containing this functional group. mdpi.comnih.gov They can act as enzyme inhibitors or be used in prodrug strategies to improve bioavailability. nih.gov this compound could serve as a precursor for more complex, biologically active molecules for applications in cancer therapy and other areas. nih.gov

Advanced Computational Studies for Predictive Modeling

As synthetic and materials applications become more complex, the ability to predict the behavior of molecules through computational modeling is invaluable. Density Functional Theory (DFT) and other computational methods are increasingly used to understand and guide experimental work. researchgate.netresearchgate.net

Future computational research will likely focus on:

Reaction Mechanism and Catalyst Design: Computational studies can elucidate the precise mechanisms of catalytic reactions, such as the transesterification pathways in boronic ester-based vitrimers or the steps in a Suzuki-Miyaura coupling. rsc.org This understanding allows for the rational design of more efficient catalysts with tailored properties.

Predicting Material Properties: Modeling can predict the structural, thermodynamic, and photophysical properties of polymers and materials derived from this compound. researchgate.netresearchgate.net This can accelerate the discovery of new materials with desired characteristics, such as specific responsiveness or mechanical strength, by screening potential candidates in silico before undertaking extensive laboratory synthesis.

Understanding Stability and Reactivity: Computational chemistry can provide deep insights into the stability of the dioxaborinane ring under various conditions and predict its reactivity with different substrates. researchgate.net This is crucial for optimizing reaction conditions, designing stable materials, and understanding the behavior of boronic ester-based systems in biological environments.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.